N-[4-(benzyloxy)phenyl]-3-chlorobenzamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-3-chlorobenzamide is an organic compound with the molecular formula C20H16ClNO2 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-3-chlorobenzamide typically involves the following steps:
Formation of 4-(benzyloxy)aniline: This intermediate is prepared by reacting 4-nitrophenol with benzyl chloride in the presence of a base, followed by reduction of the nitro group to an amine.
Acylation Reaction: The 4-(benzyloxy)aniline is then acylated with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-3-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorobenzamide moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives with different substituents on the benzamide ring.
Oxidation: Products include benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Products include benzyloxybenzyl alcohol.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-3-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: It is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-3-chlorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may inhibit enzymes such as leukotriene A-4 hydrolase, which plays a role in inflammatory processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzyloxy)phenyl]glycinamide: Shares the benzyloxyphenyl moiety but differs in the amide linkage.
4-(benzyloxy)phenylacetic acid: Similar benzyloxyphenyl structure but with an acetic acid functional group.
Uniqueness
N-[4-(benzyloxy)phenyl]-3-chlorobenzamide is unique due to the presence of both the benzyloxy group and the chlorobenzamide moiety, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-chloro-N-(4-phenylmethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-17-8-4-7-16(13-17)20(23)22-18-9-11-19(12-10-18)24-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWIBPFMUDWCDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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